

Application Notes: 1-Ethynyl-4-methyl-2-nitrobenzene in Medicinal Chemistry

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Compound of Interest

Compound Name: *1-Ethynyl-4-methyl-2-nitrobenzene*

Cat. No.: *B3002360*

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Introduction

1-Ethynyl-4-methyl-2-nitrobenzene is a synthetic organic compound characterized by a benzene ring substituted with an ethynyl, a methyl, and a nitro group. While specific research on the medicinal applications of this exact molecule is limited, its structural motifs—the nitroaromatic and phenylacetylene moieties—are present in various compounds with established biological activities. This document provides a detailed overview of the potential applications, synthesis, and biological evaluation of **1-Ethynyl-4-methyl-2-nitrobenzene** and its derivatives as representative examples for researchers, scientists, and drug development professionals. The information presented herein is based on the known activities of structurally related nitroaromatic compounds and serves as a guide for potential research directions.

Potential Therapeutic Applications

Nitroaromatic compounds have been extensively investigated for their therapeutic potential, primarily as antimicrobial and anticancer agents. The biological activity of these compounds is often attributed to the reductive metabolism of the nitro group, which can lead to the formation of reactive cytotoxic species.

Antimicrobial Activity

The nitro group is a key pharmacophore in several antimicrobial drugs. Its mechanism of action typically involves intracellular reduction to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms, including DNA

damage and inhibition of essential enzymes.^{[1][2][3]} It is hypothesized that **1-Ethynyl-4-methyl-2-nitrobenzene** could exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.

Anticancer Activity

Certain nitroaromatic compounds have demonstrated significant anticancer properties. Their mechanism of action can involve acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.^{[4][5][6][7][8]} The resulting reactive species can cause DNA alkylation and strand breaks, leading to cancer cell death. The presence of the ethynyl group in **1-Ethynyl-4-methyl-2-nitrobenzene** offers a versatile handle for further chemical modifications to potentially enhance potency and selectivity.

Synthesis Protocol

The synthesis of **1-Ethynyl-4-methyl-2-nitrobenzene** can be achieved through a multi-step process, typically involving the nitration of a toluene derivative followed by a Sonogashira coupling to introduce the ethynyl group.

Synthesis of 4-iodo-1-methyl-2-nitrobenzene

A common precursor for the Sonogashira coupling is an aryl halide. The synthesis of 4-iodo-1-methyl-2-nitrobenzene from 4-methylaniline (p-toluidine) is a representative example.

Materials:

- 4-methylaniline
- Acetic anhydride
- Nitric acid
- Sulfuric acid
- Hydrochloric acid
- Sodium nitrite

- Potassium iodide
- Dichloromethane
- Sodium thiosulfate
- Sodium bicarbonate
- Magnesium sulfate
- Silica gel for column chromatography

Procedure:

- Acetylation: Protect the amino group of 4-methylaniline by reacting it with acetic anhydride to form N-(4-methylphenyl)acetamide.
- Nitration: Treat the acetylated compound with a mixture of nitric acid and sulfuric acid at low temperature to introduce the nitro group at the position ortho to the methyl group.
- Deacetylation: Hydrolyze the acetamide group using acidic conditions (e.g., aqueous HCl) to yield 4-methyl-2-nitroaniline.
- Diazotization: Dissolve 4-methyl-2-nitroaniline in an acidic solution and treat with an aqueous solution of sodium nitrite at 0-5°C to form the corresponding diazonium salt.
- Iodination (Sandmeyer Reaction): Add a solution of potassium iodide to the diazonium salt solution. The diazonium group is replaced by iodine to yield 4-iodo-1-methyl-2-nitrobenzene.
- Purification: Extract the product with dichloromethane, wash with sodium thiosulfate solution to remove excess iodine, followed by sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling to form 1-Ethynyl-4-methyl-2-nitrobenzene

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13]

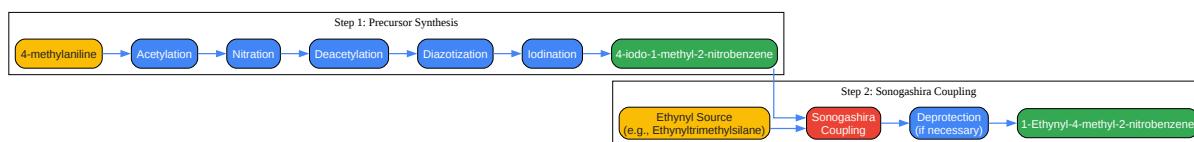
Materials:

- 4-iodo-1-methyl-2-nitrobenzene
- Ethynyltrimethylsilane or acetylene gas
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA) or another suitable amine base
- Toluene or another suitable solvent
- Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)
- Silica gel for column chromatography

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-1-methyl-2-nitrobenzene in toluene.
- Add $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ and CuI to the solution.
- Add triethylamine as the base.
- If using ethynyltrimethylsilane, add it to the reaction mixture. If using acetylene gas, bubble it through the solution.
- Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the salts.
- Concentrate the filtrate under reduced pressure.

- If ethynyltrimethylsilane was used, deprotect the silyl group by treating the crude product with TBAF in THF.
- Purify the final product, **1-Ethynyl-4-methyl-2-nitrobenzene**, by column chromatography on silica gel.



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Synthetic workflow for **1-Ethynyl-4-methyl-2-nitrobenzene**.

Biological Evaluation Protocols

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Materials:

- **1-Ethynyl-4-methyl-2-nitrobenzene**
- Dimethyl sulfoxide (DMSO)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)

- Mueller-Hinton Broth (MHB) for bacteria
- RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **1-Ethynyl-4-methyl-2-nitrobenzene** in DMSO (e.g., 10 mg/mL).
- Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.
- Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it in the growth medium.
- Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe + medium) and negative (medium only) controls.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- **1-Ethynyl-4-methyl-2-nitrobenzene**

- Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer
- Sterile 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **1-Ethynyl-4-methyl-2-nitrobenzene** in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with DMSO) and untreated cells.
- Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.
- MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data (Hypothetical Representative Data)

The following tables present hypothetical data for the biological activity of **1-Ethynyl-4-methyl-2-nitrobenzene** to serve as an illustrative example.

Table 1: Hypothetical Antimicrobial Activity (MIC in $\mu\text{g/mL}$)

Microbial Strain	1-Ethynyl-4-methyl-2-nitrobenzene	Ciprofloxacin (Control)	Fluconazole (Control)
Staphylococcus aureus (ATCC 29213)	16	1	-
Escherichia coli (ATCC 25922)	32	0.5	-
Pseudomonas aeruginosa (ATCC 27853)	64	2	-
Candida albicans (ATCC 90028)	8	-	0.5

Table 2: Hypothetical Anticancer Activity (IC_{50} in μM)

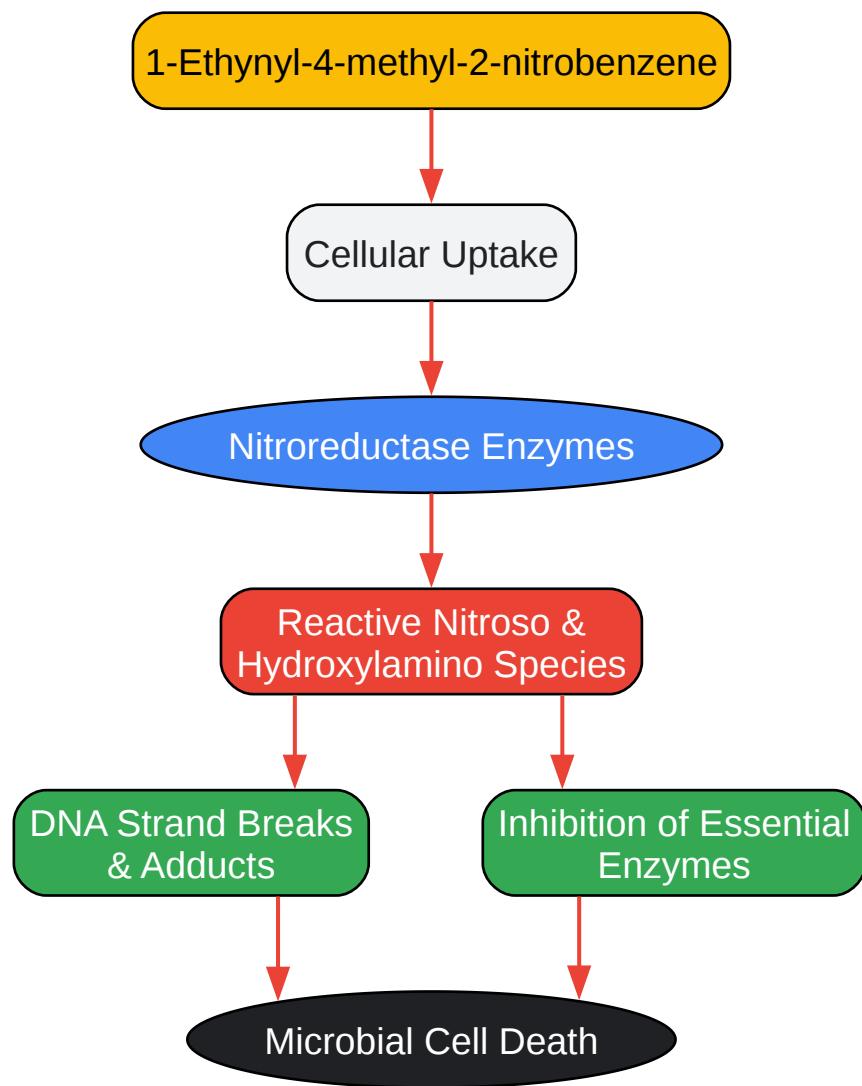
Cancer Cell Line	1-Ethynyl-4-methyl-2-nitrobenzene	Doxorubicin (Control)
MCF-7 (Breast)	12.5	0.8
A549 (Lung)	25.2	1.2
HCT116 (Colon)	18.7	1.0
Normal Fibroblasts (HDF)	>100	5.6

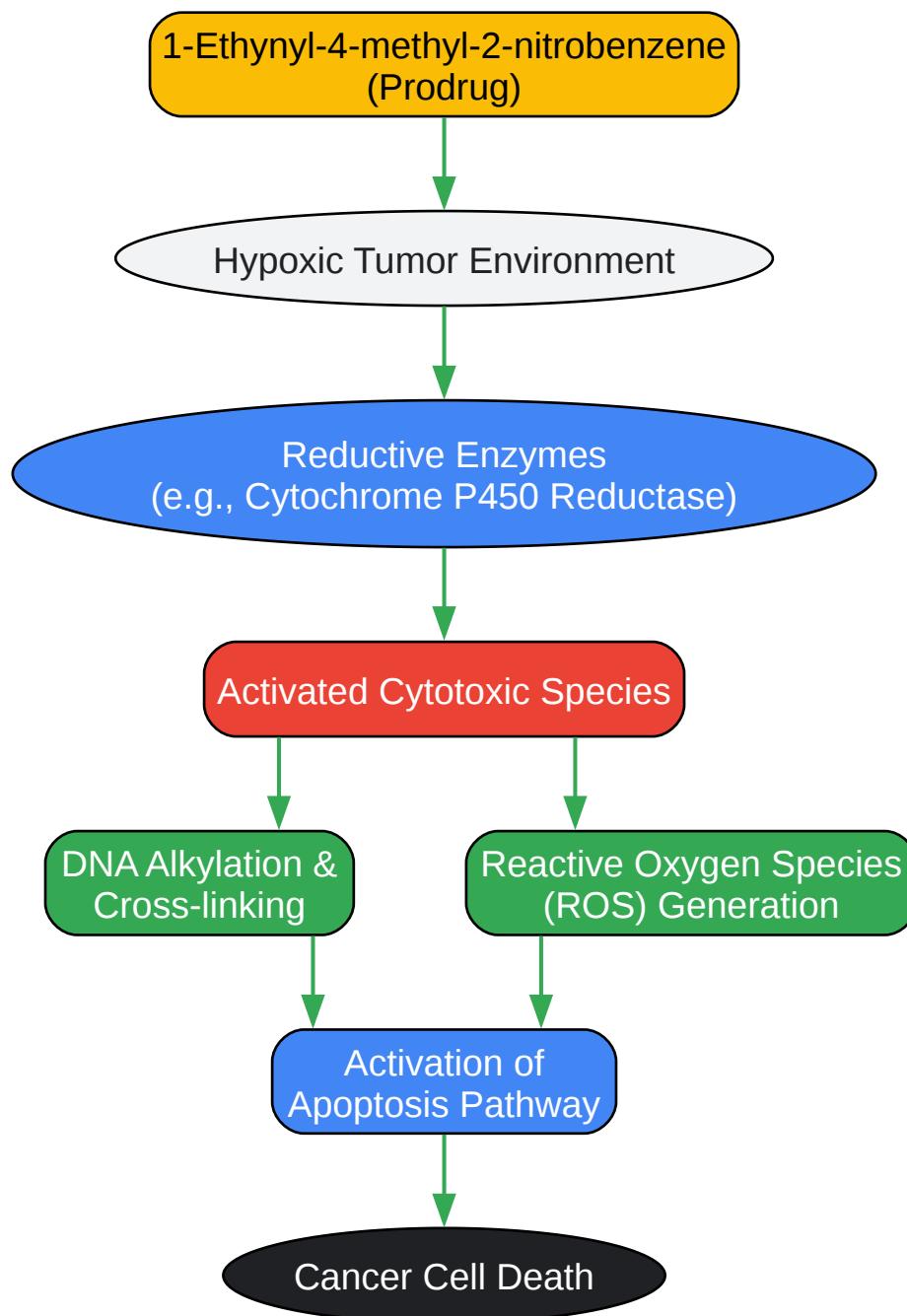
Proposed Mechanism of Action and Signaling Pathways

Based on the known mechanisms of related compounds, the following signaling pathways are proposed for the biological activity of **1-Ethynyl-4-methyl-2-nitrobenzene**.

Antimicrobial Mechanism

The antimicrobial action is proposed to be initiated by the enzymatic reduction of the nitro group within the microbial cell.





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